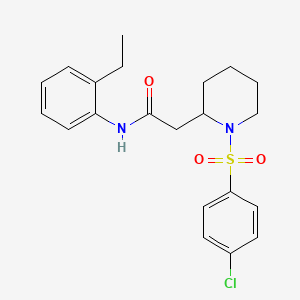

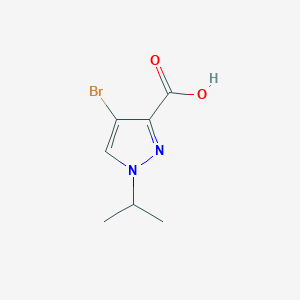

Acide 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular formula of “4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is C4H3BrN2O2 . The average mass is 190.983 Da and the monoisotopic mass is 189.937775 Da .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical and Chemical Properties Analysis

The density of “4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is 2.1±0.1 g/cm3. It has a boiling point of 440.6±30.0 °C at 760 mmHg. The flash point is 220.3±24.6 °C .

Applications De Recherche Scientifique

- L'acide BRPC sert de précieux élément de base dans la synthèse de composés pharmaceutiques. Les chercheurs l'utilisent pour créer de nouveaux candidats médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et d'autres molécules bioactives .

- Les scientifiques explorent les complexes hexacoordinés en faisant réagir l'acide BRPC avec des chlorures métalliques, tels que le diméthyl- et le divinyl-tindichlorure . Ces complexes peuvent présenter une réactivité et une sélectivité uniques.

Chimie médicinale et développement de médicaments

Chimie de coordination des métaux

En résumé, l'acide 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylique est prometteur dans diverses disciplines scientifiques, de la découverte de médicaments à la science des matériaux. Sa polyvalence et sa structure chimique unique en font un composé intrigant pour une exploration plus approfondie. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

It is known that similar pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biochemical pathways, including those involved in the synthesis of other biologically active compounds .

Pharmacokinetics

It is known that the properties of similar pyrazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

It is known that similar pyrazole derivatives can have a variety of effects, including acting as inhibitors of certain enzymes .

Action Environment

It is known that the action of similar pyrazole derivatives can be influenced by factors such as temperature and ph .

Safety and Hazards

Orientations Futures

Pyrazoles have skyrocketed in popularity since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” and other pyrazole derivatives will continue to be a focus of research and development in the future.

Propriétés

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGMHAFGMQGTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006451-37-1 |

Source

|

| Record name | 4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)